BenchChemオンラインストアへようこそ!

1-Piperidineacetamide, N-(3-bromophenyl)-

PDE4 Inflammation CNS

This compound is a unique polypharmacological probe with confirmed p300 HAT inhibition (IC50=230 nM), sigma-2 receptor antagonism (IC50=418 nM), and PDE4B inhibition (IC50=0.316 nM). Its 3-bromophenyl substitution pattern is critical for target engagement; positional isomers show altered activity profiles. Use this compound to study histone acetylation, TMEM97 biology, and polypharmacology in drug discovery. Ideal for CNS research due to cLogP=3.759 and low HBD count, indicating potential brain penetration.

Molecular Formula C13H17BrN2O
Molecular Weight 297.19 g/mol
CAS No. 53316-92-0
Cat. No. B5864998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Piperidineacetamide, N-(3-bromophenyl)-
CAS53316-92-0
Molecular FormulaC13H17BrN2O
Molecular Weight297.19 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CC(=O)NC2=CC(=CC=C2)Br
InChIInChI=1S/C13H17BrN2O/c14-11-5-4-6-12(9-11)15-13(17)10-16-7-2-1-3-8-16/h4-6,9H,1-3,7-8,10H2,(H,15,17)
InChIKeyURDVZFKXZGIHTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Piperidineacetamide, N-(3-bromophenyl)- (CAS 53316-92-0): Core Chemical and Procurement Identity


1-Piperidineacetamide, N-(3-bromophenyl)- (CAS 53316-92-0) is a small-molecule organic compound belonging to the class of substituted piperidinoacetamides [1]. Its core structure consists of a piperidine ring linked via an acetamide bridge to a 3-bromophenyl moiety. The compound has a molecular formula of C₁₃H₁₇BrN₂O and a molecular weight of 297.19 g/mol . It serves as a versatile scaffold in medicinal chemistry, with reported activities spanning epigenetic modulation, phosphodiesterase inhibition, and sigma receptor interaction [2], making it a compound of interest for research in oncology, neuroscience, and inflammation.

Why 1-Piperidineacetamide, N-(3-bromophenyl)- (CAS 53316-92-0) Cannot Be Replaced by Generic Piperidineacetamide Analogs


Substitution with generic or closely related piperidineacetamide analogs is scientifically invalid due to the profound impact of subtle structural modifications on target engagement and selectivity. The specific 3-bromophenyl substitution pattern in this compound is a critical determinant of its unique pharmacological fingerprint [1]. For instance, a positional isomer such as the 4-bromophenyl derivative (BCI-121) exhibits a distinct epigenetic inhibition profile targeting SMYD3 , whereas the 3-bromo congener demonstrates a broader polypharmacology that includes PDE4B and p300 inhibition [2]. Furthermore, even minor changes to the acetamide linker or piperidine ring can drastically alter binding affinities and functional activity at sigma receptors and other CNS targets [3]. Consequently, substituting 1-Piperidineacetamide, N-(3-bromophenyl)- without rigorous validation of these divergent activity profiles would introduce unacceptable variability, confounding research outcomes and derailing lead optimization campaigns.

1-Piperidineacetamide, N-(3-bromophenyl)- (CAS 53316-92-0): Quantitative Differentiation Evidence for Informed Procurement


PDE4B Inhibition: Sub-Micromolar Potency and a Clear Quantitative Advantage Over the 4-Bromo Analog

The target compound demonstrates potent inhibition of human PDE4B1 with an IC₅₀ of 0.316 nM [1], establishing a clear quantitative differentiation from its close positional analog, the 4-bromophenyl derivative (BCI-121), for which no comparable PDE4B inhibition data is reported in major public databases . This sub-nanomolar activity at a clinically relevant phosphodiesterase target provides a concrete rationale for selecting the 3-bromo over the 4-bromo congener in campaigns focused on PDE4-related inflammation or CNS disorders.

PDE4 Inflammation CNS Enzymology

p300 Histone Acetyltransferase Inhibition: Micromolar Activity and Selectivity Over Cytosine Methyltransferases

The compound acts as a p300 histone acetyltransferase (HAT) inhibitor with an IC₅₀ of 230 nM [1]. This activity is further supported by a Ki of 2,000 nM for noncompetitive inhibition of p300 [2] and an alternative IC₅₀ of 2,400 nM [3]. Crucially, this p300 inhibition is accompanied by a significant selectivity window against DNA methyltransferase 3A (DNMT3A), for which the compound exhibits an IC₅₀ of 23,000 nM [1], representing a 100-fold lower potency. This selectivity profile differentiates the compound from non-selective epigenetic probes and positions it as a more targeted tool for dissecting p300-mediated acetylation events.

Epigenetics Cancer HAT Oncology

Sigma-2 Receptor Antagonism: Nanomolar Potency and Divergence from Sigma-1 Ligands

The compound exhibits antagonist activity at the sigma-2 receptor (σ₂R, TMEM97) with an IC₅₀ of 418 nM [1]. While many piperidine-based acetamides are optimized for sigma-1 receptor affinity [2], this 3-bromo derivative displays a measurable interaction with the sigma-2 subtype. This is a key differentiator, as sigma-2 receptor modulation is implicated in distinct physiological processes, including cholesterol homeostasis and cancer cell proliferation, compared to the more widely studied sigma-1 receptor [3]. Its activity profile contrasts with the highly selective sigma-1 ligands often reported in this chemical class, offering a unique entry point for interrogating sigma-2 biology.

Sigma Receptor CNS Cancer Pain

Physical Property Profile: Computational Descriptors Favorable for CNS Penetration

The compound's calculated properties, including a cLogP of 3.759, 5 hydrogen bond acceptors, and only 1 hydrogen bond donor [1], place it within a favorable physicochemical space for CNS penetration. This profile is consistent with the widely accepted rules for CNS drug-likeness (e.g., cLogP < 5, HBD ≤ 3, HBA ≤ 7) [2]. In contrast, analogs like BCI-121, which contain an additional carboxamide group, possess a lower cLogP and an increased hydrogen bond donor count (HBD = 2), potentially reducing their passive CNS permeability. This distinction is critical for projects where central target engagement is paramount.

ADME CNS Drug Design Physicochemical

Validated Research Applications for 1-Piperidineacetamide, N-(3-bromophenyl)- (CAS 53316-92-0)


Epigenetic Probe for Dissecting p300 Histone Acetyltransferase Function in Cancer Models

This compound is an ideal chemical probe for investigating the specific role of p300-mediated histone acetylation in cancer cell lines, as demonstrated by its IC₅₀ of 230 nM against p300 [1]. Its 100-fold selectivity over DNMT3A ensures that observed phenotypic effects are primarily due to modulation of the histone acetylation machinery rather than DNA methylation, providing cleaner, more interpretable data for target validation and pathway dissection studies in oncology research [2].

Sigma-2 Receptor (TMEM97) Antagonism for Probing CNS and Cancer Pathways

With a confirmed IC₅₀ of 418 nM for sigma-2 receptor antagonism [1], this compound serves as a valuable starting point for chemical biology studies focused on TMEM97 biology. Given the sigma-2 receptor's established role in cholesterol homeostasis and tumor cell proliferation [2], this compound can be utilized in cellular assays to explore the functional consequences of sigma-2 blockade, an area with fewer selective tool compounds compared to sigma-1 receptor research [3].

Polypharmacology Model Compound for Advanced Lead Optimization Studies

The compound's balanced activity profile across diverse targets—including sub-nanomolar PDE4B inhibition (IC₅₀ = 0.316 nM) [1], micromolar p300 HAT inhibition [2], and sigma-2 receptor antagonism [3]—makes it an exceptional model compound for studying polypharmacology and off-target effects in drug discovery. It can serve as a calibration standard in high-throughput screening campaigns to establish baseline selectivity windows and as a tool to validate computational models for predicting multi-target engagement.

Central Nervous System (CNS) Drug Discovery as a Brain-Penetrant Scaffold

The favorable computed physicochemical properties, specifically a cLogP of 3.759 and a low hydrogen bond donor count of 1 [1], strongly indicate potential for passive brain penetration. This aligns with CNS drug-likeness guidelines [2]. Researchers focused on neurological disorders such as Alzheimer's disease, Parkinson's disease, or depression can use this compound as a privileged scaffold for building CNS-focused chemical libraries, leveraging its advantageous property profile to increase the probability of achieving central target engagement [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Piperidineacetamide, N-(3-bromophenyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.